(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-(pyrazin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7(10)9(14)13(2)6-8-5-11-3-4-12-8/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEUAHABAXOPPL-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=NC=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Substitution of 2-Aminopyrazine
A foundational approach involves the bromination of 2-aminopyrazine using sodium hypochlorite and brominating agents (e.g., or ) to yield 2-amino-3,5-dibromopyrazine. Subsequent nucleophilic substitution with methylamine or morpholine introduces functional diversity:
This method, adapted from LookChem, achieves moderate yields (60–75%) but requires careful temperature control (0–5°C during bromination).
Cyano-to-Amino Conversion
An alternative route starts with 2-cyanopyrazine, which undergoes hydrolysis under basic conditions to form 2-aminopyrazine:
This method avoids harsh bromination conditions, enhancing scalability.
Stereoselective Synthesis of (S)-2-Aminopropionic Acid Derivatives
Asymmetric Catalysis
Chiral auxiliaries, such as Evans oxazolidinones, enable enantioselective synthesis of (S)-2-aminopropionic acid. For example, alkylation of a glycine-derived oxazolidinone with methyl iodide in the presence of yields the (S)-configured product:
Resolution of Racemic Mixtures
Kinetic resolution using chiral catalysts (e.g., lipase B) selectively hydrolyzes the (R)-enantiomer from a racemic mixture, leaving the desired (S)-2-aminopropionic acid. This method achieves >98% enantiomeric excess but requires iterative cycles for high purity.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activation of (S)-2-aminopropionic acid with and in facilitates coupling with pyrazin-2-ylmethylamine:
Side products (e.g., N-acylurea) are minimized by maintaining pH 7–8.
Mixed Anhydride Method
Reaction with isobutyl chloroformate generates a reactive mixed anhydride intermediate, which reacts efficiently with the amine:
This method offers superior reproducibility in large-scale synthesis.
Purification and Enantiomeric Enrichment
Solvent-Based Crystallization
Recrystallization from isopropyl acetate and cyclohexane (1:3 v/v) at −20°C removes diastereomeric impurities, enhancing enantiomeric purity to >99%.
Chromatographic Resolution
Normal-phase chromatography using and a hexane:ethyl acetate gradient (70:30 to 50:50) resolves residual racemic contaminants, though this method is less favored industrially due to cost.
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 213.32 g/mol | HRMS (ESI+) |
| Melting Point | 142–144°C | Differential Scanning Calorimetry |
| Specific Rotation ([α]D) | +32.5° (c = 1, MeOH) | Polarimetry |
| HPLC Purity | 99.8% | C18 column, 220 nm |
Industrial Scalability and Challenges
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Cost of Chiral Catalysts : Asymmetric methods require expensive ligands (e.g., ), impacting large-scale economics.
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Byproduct Management : Bromination steps generate stoichiometric , necessitating neutralization infrastructure.
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Solvent Recovery : Isopropyl acetate and cyclohexane are recycled via distillation, achieving 90% recovery rates .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (110°C) | (S)-2-Amino-N-methylpropionic acid + 2-(aminomethyl)pyrazine hydrochloride | Complete cleavage occurs within 8–12 hours; preserves stereochemistry at C2 |
| Basic hydrolysis | 2M NaOH, 80°C | Sodium (S)-2-amino-N-methylpropionate + 2-(aminomethyl)pyrazine | Faster reaction (4–6 hours) but may cause partial racemization at C2 |
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that attack the electrophilic carbonyl carbon.
Oxidation Reactions
The pyrazine ring and methyl groups participate in oxidation:
| Target Site | Oxidizing Agent | Products | Experimental Conditions |
|---|---|---|---|
| Pyrazine ring | KMnO₄ (aqueous, acidic) | Pyrazine-2-carboxylic acid derivative | Yields oxidized ring with carboxyl group at C3; requires 24h |
| N-Methyl group | H₂O₂, Fe²⁺ catalyst | N-Formyl derivative | Selective oxidation to formamide under mild conditions (40°C) |
Notable Limitation :
Strong oxidizers like CrO₃ degrade the pyrazine ring entirely, producing fragmented byproducts.
Nucleophilic Substitution
The amino group at C2 participates in alkylation and acylation:
| Reaction Type | Reagent | Product | Yield | Stereochemical Impact |
|---|---|---|---|---|
| Acylation | Acetic anhydride | N-Acetylated derivative | 85–90% | Retains (S)-configuration; no racemization observed |
| Alkylation | Methyl iodide | N,N-Dimethylpropionamide analog | 70–75% | Minor epimerization (<5%) at C2 |
Key Factor :
The steric hindrance from the pyrazin-2-ylmethyl group slows reaction kinetics compared to simpler amides.
Ring Functionalization
The pyrazine ring undergoes electrophilic substitution:
| Reaction | Reagents | Position Modified | Product Application |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 | Precursor for nitro-group reduction to amine |
| Halogenation | Cl₂, FeCl₃ catalyst | C3 | Enhances biological activity via halogen interactions |
Chirality Consideration :
Modifications to the pyrazine ring do not affect the (S)-configuration at C2 due to spatial separation.
Complexation with Metal Ions
The compound forms coordination complexes:
| Metal Ion | Ligand Sites | Stoichiometry | Application |
|---|---|---|---|
| Cu²⁺ | Amino group + pyrazine N | 1:1 | Catalyzes oxidation reactions in synthetic pathways |
| Fe³⁺ | Amide carbonyl + pyrazine ring | 2:1 | Used in electrochemical sensing studies |
Stability :
Cu²⁺ complexes exhibit higher thermodynamic stability (log β = 8.2) than Fe³⁺ (log β = 6.5).
Biological Interaction Pathways
While not direct chemical reactions, these interactions inform reactivity in physiological contexts:
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Enzyme Inhibition : Binds to kinase active sites via hydrogen bonds between the amide carbonyl and catalytic lysine residues (e.g., Lys68 in CSNK2A1), mimicking ATP interactions .
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Receptor Modulation : The pyrazine ring engages in π-π stacking with aromatic residues in G-protein-coupled receptors (GPCRs), altering signaling pathways.
Comparative Reactivity Table
| Reaction Class | Rate (Relative to Parent Amide) | Steric Influence | Electronic Influence |
|---|---|---|---|
| Hydrolysis | 1.2× | Moderate | Electron-withdrawing (pyrazine) |
| Oxidation | 0.8× | High | Electron-deficient ring |
| Acylation | 1.5× | Low | Electron-donating (amino) |
Scientific Research Applications
(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features
The target compound and its analogs share a common backbone of (S)-2-amino-N-methyl-propionamide but differ in substituents on the nitrogen atom (Table 1).
Table 1: Structural Comparison of (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide and Analogs
Functional Implications of Substituents
Pyrazine vs. This could improve solubility in polar solvents or affinity for biological targets with complementary electron-rich regions.
Steric and Electronic Effects :
- The (S)-1-benzyl-pyrrolidin-2-ylmethyl group in CAS 1355789-17-1 introduces a bulky, conformationally constrained substituent. This may reduce rotational freedom, favoring specific binding modes in enzyme pockets .
- In contrast, the pyrazin-2-ylmethyl group offers a planar, rigid structure with delocalized electrons, which might stabilize interactions with metal ions or charged residues in proteins .
Stereochemical Considerations :
- All compounds retain the (S)-configuration at the α-carbon of the propionamide backbone, critical for enantioselective interactions (e.g., with chiral receptors or enzymes).
Biological Activity
(S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, particularly its pyrazine ring and functional groups. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄N₄O
- Molecular Weight : Approximately 182.23 g/mol
- Structural Features :
- Contains an amino group, a methyl group on the nitrogen, and a pyrazinyl moiety.
- The presence of functional groups such as amino and carbonyl groups enhances its reactivity and interaction with biological targets.
This compound is believed to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating biochemical pathways that are crucial for cellular function.
- Receptor Binding : It has potential to bind to receptors, influencing physiological responses and signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. The following table summarizes findings from various studies:
These results suggest that the compound may be effective in targeting multiple cancer types through different mechanisms.
Neuroprotective Effects
Emerging research points to the neuroprotective potential of this compound. Its structural characteristics may allow it to scavenge free radicals and provide protective effects against oxidative stress, which is crucial in neurodegenerative diseases.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, demonstrating significant inhibition of cell proliferation at low concentrations.
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound could influence intracellular signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
- Comparative Analysis : When compared to other pyrazine derivatives, this compound exhibited superior activity against certain cancer cell lines, highlighting its potential as a lead compound in drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for (S)-2-Amino-N-methyl-N-pyrazin-2-ylmethyl-propionamide?
- Methodology :
- Step 1 : Coupling reactions using agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) or HBTU in dimethylformamide (DMF) with tertiary amines (e.g., N,N-diisopropylethylamine) as catalysts. For example, reacting pyrazine-2-carboxylic acid derivatives with methylamine hydrochloride under anhydrous conditions (50–60°C, 2–4 h) .
- Step 2 : Purification via recrystallization (e.g., using H₂O/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of coupling agent) and monitor reaction progress via TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane).
Q. How can the compound be characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to verify methyl, pyrazine, and chiral center signals. Key peaks: δ ~2.8 ppm (N–CH₃), δ ~8.5 ppm (pyrazine protons) .
- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ (theoretical m/z calculated as 237.3) .
- X-ray Crystallography : Use SHELXL for refinement (monoclinic P2₁ space group, resolution <1.0 Å) to resolve chiral configuration and hydrogen-bonding networks .
- Purity Assessment : HPLC (C18 column, 70:30 acetonitrile/water, retention time ~6.2 min) with ≥98% purity threshold.
Advanced Research Questions
Q. What strategies ensure enantiomeric purity during synthesis and analysis?
- Chiral Resolution :
- Synthesis : Employ chiral auxiliaries (e.g., L-proline derivatives) or asymmetric catalysis (e.g., Ru-BINAP complexes) to favor (S)-enantiomer formation .
- Analysis : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15, flow rate 1.0 mL/min) to separate enantiomers. Compare retention times with a racemic mixture .
- Vibrational Circular Dichroism (VCD) : Validate absolute configuration by matching experimental spectra with DFT-calculated data (B3LYP/6-31G* basis set) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Parameters: Grid box centered on ATP-binding site (25 ų), Lamarckian genetic algorithm .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) and hydrogen-bond occupancy .
Q. How should researchers address contradictions between experimental and computational data?
- Case Example : If X-ray crystallography shows a bent pyrazine ring while DFT predicts planarity:
- Re-evaluate Models : Check for crystal packing effects (e.g., intermolecular H-bonds distorting geometry) .
- Validate Force Fields : Compare MMFF94 vs. OPLS-AA results to identify force field limitations .
- Statistical Validation : Apply R-factor analysis (R₁ < 0.05 for high-resolution data) and cross-validate with spectroscopic data .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/synthesis .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal (pH 6–8). Collect organic waste in halogen-resistant containers .
Q. What are the compound’s potential applications in biochemical research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
